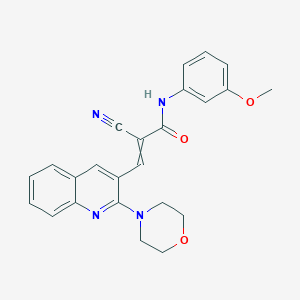
2-cyano-N-(3-methoxyphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-(3-methoxyphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide is a useful research compound. Its molecular formula is C24H22N4O3 and its molecular weight is 414.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-cyano-N-(3-methoxyphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide, with the CAS number 924719-29-9, is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C24H22N4O3 and it has a molecular weight of 414.5 g/mol. The compound exhibits structural features that suggest possible interactions with biological targets, particularly in the realm of anti-cancer and anti-inflammatory therapies.
Structural Characteristics
The compound contains functional groups such as a cyano group (C≡N) and a morpholine ring, which are often associated with various biological activities, including kinase inhibition and modulation of inflammatory responses . The presence of a quinoline moiety further enhances its potential as a pharmacologically active agent.
Anti-Inflammatory Activity
Preliminary studies suggest that derivatives of related structures exhibit significant anti-inflammatory effects. For instance, compounds with similar frameworks have been evaluated for their ability to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures . In vivo models have demonstrated that these compounds can reduce edema and leukocyte migration, indicating a robust anti-inflammatory profile.
In Vitro Studies
In vitro assays involving macrophage cultures have been employed to assess the cytotoxicity and modulatory effects of related compounds on cytokine production. For example, treatments at non-cytotoxic concentrations resulted in reduced levels of nitrite and pro-inflammatory cytokines . Such findings underscore the potential of these compounds in modulating immune responses.
In Vivo Studies
In vivo studies utilizing animal models have shown that certain derivatives can significantly reduce inflammation-induced paw edema and leukocyte migration. For instance, doses ranging from 5 mg/kg to 50 mg/kg led to substantial decreases in inflammatory markers compared to control groups . These results highlight the therapeutic potential of this class of compounds in treating inflammatory diseases.
Data Table: Biological Activity Overview
Case Studies
While direct case studies on this compound are scarce, its structural analogs have been investigated for their biological activities:
- Study on JMPR-01 : A structurally similar compound demonstrated potent anti-inflammatory effects in both in vitro and in vivo models. It was shown to significantly reduce cytokine levels and inflammation-related symptoms .
- Molecular Docking Studies : Computational analyses indicate that related compounds exhibit favorable binding affinities to key inflammatory mediators such as COX-2 and iNOS, suggesting potential mechanisms through which these compounds exert their effects .
Propiedades
IUPAC Name |
2-cyano-N-(3-methoxyphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-30-21-7-4-6-20(15-21)26-24(29)19(16-25)14-18-13-17-5-2-3-8-22(17)27-23(18)28-9-11-31-12-10-28/h2-8,13-15H,9-12H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUXGXIYKSEBTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCOCC4)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













